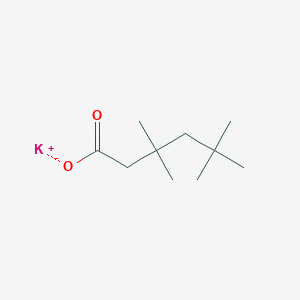

Neodecanoic acid, potassium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Neodecanoic acid, potassium salt: is a chemical compound with the molecular formula C10H19KO2. It is derived from neodecanoic acid, a branched-chain carboxylic acid. This compound is known for its excellent emulsifying, dispersing, wetting, permeating, cleansing, and solubilizing abilities . It is widely used in various industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neodecanoic acid, potassium salt is synthesized by reacting neodecanoic acid with potassium hydroxide or potassium carbonate . The reaction typically involves the following steps:

- Dissolving neodecanoic acid in a suitable solvent.

- Adding potassium hydroxide or potassium carbonate to the solution.

- Stirring the mixture at an appropriate temperature until the reaction is complete.

- Isolating the product by filtration or evaporation of the solvent.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous reactors and automated systems to control temperature, pressure, and mixing.

Analyse Chemischer Reaktionen

Neutralization Reactions

Neodecanoic acid, potassium salt is primarily formed through neutralization reactions involving neodecanoic acid and potassium bases. These reactions are foundational to its synthesis and subsequent applications:

Reaction Mechanism :

Neodecanoic acid+KOH→Potassium neodecanoate+H2O

This reaction occurs in aqueous solutions under mild conditions, leveraging the acidic nature of carboxylic acids. The potassium salt retains surfactant properties critical for industrial and biological applications.

Key Reagents/Conditions :

-

Base : Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃)

-

Medium : Aqueous solution or polar solvents

-

Temperature : Room temperature to mild heating

Esterification Reactions

The compound participates in esterification to form derivatives with enhanced functionality:

Acidolysis Reaction :

In a two-step process, neodecanoic acid reacts with epichlorohydrin (ECH) under catalytic conditions to form 2,3-epoxypropyl neodecanoate (EPDA):

-

Acidolysis : Neodecanoic acid+ECHTMAC catalystIntermediate

Optimized Conditions :

-

Catalyst : Tetramethylammonium chloride (TMAC)

-

Temperature : 70–90°C

-

Yield : 91–93% effective utilization of ECH, with 99% conversion of neodecanoic acid

Side Product Control :

Dichloropropanol (DCP) forms via two pathways:

-

Direct substitution of ECH with water

-

Acid-catalyzed rearrangement of intermediates

Substitution Reactions

The compound undergoes substitution reactions , particularly with metals, to form functional derivatives:

Metal Salt Formation :

Neodecanoic acid reacts with metals (e.g., cobalt) to create basic metal salts :

Neodecanoic acid+Co metal→Basic cobalt neodecanoate

Key Features :

-

Basicity : Achieves >105% neutralization of neodecanoic acid

-

Stability : Soluble in organic solvents like mineral spirits

-

Applications : Used in drying oil compositions as driers

Reaction Mechanism Analysis

Acidolysis Catalysis :

The TMAC-catalyzed acidolysis involves protonation of ECH, enabling nucleophilic attack by neodecanoic acid. The mechanism explains both desired and side product formation .

Mechanism Table :

| Reaction Step | Pathway | Key Species | Outcome |

|---|---|---|---|

| Protonation | Direct | TMAC·H⁺, ECH | Activated ECH |

| Nucleophilic Attack | Acidolysis | Neodecanoic acid | Intermediate |

| Rearrangement | Acid-catalyzed | Intermediate | DCP formation |

Comparison of Reaction Types

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Neutralization | KOH/K₂CO₃, aqueous | Potassium neodecanoate | Surfactants, cell culture |

| Esterification | ECH, TMAC catalyst, 70–90°C | EPDA, DCP | Eco-friendly coatings |

| Metal Salt Formation | Cobalt metal, acetic acid | Basic cobalt neodecanoate | Drying oil compositions |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

In biological contexts, neodecanoic acid, potassium salt acts as a surfactant in cell culture media. Its surfactant properties facilitate better nutrient absorption and improve the stability of biochemical compounds during experiments. This compound has potential applications in the development of curable compositions when combined with silane-functional polymers, enhancing moisture-curing systems .

Case Study: Surfactant Properties in Cell Culture

- Objective: To evaluate the effectiveness of this compound as a surfactant.

- Findings: Improved cell viability and nutrient uptake were observed compared to control groups lacking surfactants.

Industrial Applications

This compound is utilized in several industrial processes:

- Coatings and Paints: Acts as a stabilizer and dispersing agent, improving the performance and durability of coatings.

- Lubricants: Enhances stability and performance characteristics.

- Adhesives: Improves viscosity control and durability of adhesive formulations .

Table 2: Industrial Applications Overview

| Industry | Application | Benefits |

|---|---|---|

| Coatings | Stabilizer and dispersing agent | Enhanced durability |

| Lubricants | Performance enhancer | Improved stability |

| Adhesives | Viscosity control | Better adhesion properties |

Environmental Applications

Emerging research indicates that this compound may play a role in agricultural practices by enhancing nutrient absorption in plants and improving metal ion extraction from solutions. This dual functionality positions it as a potential agent for promoting sustainable agricultural practices .

Case Study: Agricultural Impact

- Objective: To assess the effect on plant nutrient absorption.

- Results: Increased metal ion extraction efficiency was recorded alongside enhanced plant growth metrics.

Wirkmechanismus

The mechanism of action of neodecanoic acid, potassium salt involves its ability to interact with various molecular targets and pathways. Its surfactant properties allow it to reduce surface tension, enhance wetting, and improve the solubility of hydrophobic compounds. This makes it effective in emulsifying and dispersing applications. Additionally, its branched structure provides steric hindrance, which contributes to its stability and resistance to degradation .

Vergleich Mit ähnlichen Verbindungen

- 2,2,3,5-Tetramethylhexanoic acid

- 2,4-Dimethyl-2-isopropylpentanoic acid

- 2,5-Dimethyl-2-ethylhexanoic acid

- 2,2-Dimethyloctanoic acid

- 2,2-Diethylhexanoic acid

Comparison: Neodecanoic acid, potassium salt is unique due to its highly branched structure, which imparts superior properties such as high hydrophobicity, excellent outdoor durability, and better viscosity control. These properties make it more effective in applications requiring stability and resistance to environmental factors compared to its linear counterparts .

Biologische Aktivität

Neodecanoic acid, potassium salt (CAS Number: 26761-42-2), is a potassium salt derived from neodecanoic acid, a branched-chain fatty acid. This compound has garnered attention in various fields, particularly in biological and industrial applications due to its surfactant properties and potential therapeutic uses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C₁₀H₁₉KO₂

- Molecular Weight : 210.359 g/mol

- LogP : 2.50

This compound is characterized by its branched structure, which contributes to its unique chemical properties and biological activities. Its synthesis typically involves the neutralization of neodecanoic acid with potassium hydroxide or potassium carbonate.

The biological activity of this compound can be attributed to several key mechanisms:

- Surfactant Properties : The compound acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. This property is particularly useful in cell culture media and biochemical preparations.

- Emulsification : Its ability to emulsify and disperse substances makes it valuable in pharmaceutical formulations and industrial applications such as coatings and adhesives .

- Interaction with Biological Targets : Neodecanoic acid may interact with various molecular pathways, influencing cellular processes such as membrane fluidity and permeability.

Cell Culture and Biochemical Research

This compound is frequently used as a reagent in biochemical research. Its role as a surfactant aids in the preparation of various biochemical compounds and enhances cell culture techniques by improving nutrient uptake and cellular interactions .

Pharmaceutical Intermediates

While not directly utilized as a therapeutic agent, this compound is involved in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its surfactant properties facilitate the formulation of drugs that require enhanced solubility or stability.

Toxicological Studies

Research into the toxicological effects of neodecanoic acid derivatives has revealed important insights:

- A study on glycidyl neodecanoate indicated that while some adverse effects were noted at high doses (e.g., liver and kidney toxicity), no significant mortality or severe clinical signs were observed at lower doses .

- The no observed adverse effect level (NOAEL) for glycidyl neodecanoate was determined to be 1000 ppm based on hematological and organ weight changes in animal models .

Case Study 1: Surfactant Efficacy in Cell Culture

In a study assessing the efficacy of various surfactants in cell culture media, this compound demonstrated superior performance in enhancing cell attachment and growth compared to traditional surfactants like Tween 20. This suggests its potential for improving bioprocessing techniques .

Case Study 2: Emulsification Properties

Research evaluating the emulsifying properties of neodecanoic acid-based compounds found that they effectively stabilized oil-in-water emulsions under varying pH conditions. This property is beneficial for formulating stable pharmaceutical emulsions .

Research Findings Summary Table

| Study | Findings | Implications |

|---|---|---|

| Surfactant Efficacy | Neodecanoic acid improved cell attachment in culture media compared to Tween 20 | Potential use in bioprocessing |

| Toxicological Assessment | NOAEL for glycidyl neodecanoate was 1000 ppm; liver/kidney effects observed at higher doses | Safety profile supports use in pharmaceuticals |

| Emulsification Study | Effective stabilization of oil-in-water emulsions | Useful for drug formulation |

Eigenschaften

CAS-Nummer |

26761-42-2 |

|---|---|

Molekularformel |

C10H19KO2 |

Molekulargewicht |

210.35 g/mol |

IUPAC-Name |

potassium;7,7-dimethyloctanoate |

InChI |

InChI=1S/C10H20O2.K/c1-10(2,3)8-6-4-5-7-9(11)12;/h4-8H2,1-3H3,(H,11,12);/q;+1/p-1 |

InChI-Schlüssel |

QCVVTFGMXQFNJW-UHFFFAOYSA-M |

SMILES |

CC(C)(C)CC(C)(C)CC(=O)[O-].[K+] |

Kanonische SMILES |

CC(C)(C)CCCCCC(=O)[O-].[K+] |

Key on ui other cas no. |

26761-42-2 |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.